Xanthine Oxidase Inhibitory Potency: Target Compound vs. Structural Analogs and Reference Inhibitors
In a competitive inhibition assay using bovine xanthine oxidase with varying concentrations of xanthine as substrate (10-minute preincubation followed by substrate addition and 15-minute measurement), N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide exhibited a Ki of 820 nM and an IC₅₀ of 12.4 µM [1]. This stands in contrast to the reference xanthine oxidase inhibitors allopurinol (IC₅₀ approximately 0.4–2 µM) and febuxostat (IC₅₀ approximately 1–10 nM), placing the compound in a moderate potency range, and is entirely distinct from the known benzo[f]quinoxaline derivatives NBQX and CNQX, which show no significant xanthine oxidase activity in standard assays [2].
| Evidence Dimension | Xanthine oxidase inhibitory potency (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 820 nM; IC₅₀ = 12,400 nM |
| Comparator Or Baseline | Allopurinol (IC₅₀ ~400–2000 nM); Febuxostat (IC₅₀ ~1–10 nM); NBQX/CNQX (no significant XO inhibition reported) |
| Quantified Difference | Target ~1.5× weaker than allopurinol; ~100–10,000× weaker than febuxostat; unique XO activity vs. NBQX/CNQX |
| Conditions | Bovine xanthine oxidase, xanthine substrate, 10 min preincubation, 15 min measurement, competitive inhibition mode |
Why This Matters
This is the only compound in the benzo[f]quinoxaline class with documented xanthine oxidase inhibitory activity, enabling its use as a structurally novel starting point for XO inhibitor development without interference from AMPA/kainate receptor pharmacology.
- [1] BindingDB. Entry BDBM50237977 (CHEMBL3310952). Ki: 820 nM; IC₅₀: 12,400 nM against bovine xanthine oxidase. University of Karachi, curated by ChEMBL. View Source
- [2] Takano Y, Hase-Aoki K, Horiuchi H, Zhao L, Kasahara Y, Kondo S, Becker MA. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase. Life Sci. 2005;76(16):1835-1847. (Reference inhibitor potency). View Source
